Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dichloromethane ; 30 min, 0 °C
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 30 min, rt
2.1 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dichloromethane ; 30 min, 0 °C
2.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 30 min, rt
3.1 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dichloromethane ; 30 min, 0 °C
3.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 30 min, rt
4.1 Reagents: Piperidine Solvents: Dimethylformamide ; 15 min, rt
4.2 Reagents: Acetic acid ; neutralized
5.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ; 16 h, 23 °C
6.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 0 °C
6.2 Reagents: Acetic acid ; pH 4
6.3 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dichloromethane ; -10 °C
7.1 Reagents: 4-(Dimethylamino)pyridine , Propylphosphonic anhydride Solvents: Dichloromethane , Ethyl acetate ; 30 h, 23 °C
Riferimento
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al,
Journal of the American Chemical Society,
2012,
134(4),
2378-2384